3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzohydrazide with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with 3-methoxypropylamine to introduce the methoxypropyl group and form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product at a large scale .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with biological macromolecules, affecting their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring.
Carboxamide derivatives: Compounds with different alkyl or aryl groups attached to the carboxamide moiety.
Uniqueness
3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the dimethylamino group, oxadiazole ring, and methoxypropyl group together in one molecule allows for a wide range of interactions and applications that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-19(2)12-7-5-11(6-8-12)13-17-15(22-18-13)14(20)16-9-4-10-21-3/h5-8H,4,9-10H2,1-3H3,(H,16,20) |
InChI Key |
IJPHPRICQXSDED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCCOC |
Origin of Product |
United States |
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